SN2 Reactivity: 3-Chlorohexane is 2-Fold Less Reactive than 2-Chlorohexane with KI/Acetone
In SN2 reactions with potassium iodide in acetone, 3-chlorohexane is approximately 2-fold less reactive than its isomer 2-chlorohexane. This is due to increased steric hindrance at the secondary carbon bearing the chlorine in 3-chlorohexane (adjacent groups: CH₂CH₃) compared to 2-chlorohexane (adjacent group: CH₃) [1].
| Evidence Dimension | Relative SN2 Reaction Rate |
|---|---|
| Target Compound Data | Relative rate = 1 (baseline) |
| Comparator Or Baseline | 2-chlorohexane: Relative rate ≈ 2 |
| Quantified Difference | 2-fold lower reactivity for 3-chlorohexane |
| Conditions | Potassium iodide (KI) in acetone solvent (polar aprotic), SN2 mechanism favored |
Why This Matters
For synthetic chemists designing SN2-based sequences, this ~2x rate difference dictates reaction time, temperature, and yield optimization; selecting 3-chlorohexane over 2-chlorohexane requires adjusted conditions to compensate for slower kinetics.
- [1] Xiaokudang. The order of SN2 reactivity is primary > secondary > tertiary. 2-Chlorohexane has been observed to be more reactive than 3-chlorohexane by a factor of 2. View Source
